BenchChemオンラインストアへようこそ!

Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate)

Pharmaceutical impurity profiling LC-MS method development Ramipril quality control

Secure Ramipril EP Impurity O (CAS 151387-05-2), the symmetrical bis-ethyl ester DKP impurity essential for ANDA Module 3.2.S.4.5 specifications. Unlike Impurity D (MW 398.50) or Impurity K (MW 370.44), this C₃₀H₃₈N₂O₆ standard yields a distinct chromatographic peak resolvable via ICH-validated HPLC methods. Critical for forced degradation studies, ICH M7 genotoxic assessment, and high-throughput QC batch release. Includes CoA confirming absolute stereochemistry and EP compliance. Request a quote for characterized reference standard.

Molecular Formula C30H38N2O6
Molecular Weight 522.6 g/mol
CAS No. 151387-05-2
Cat. No. B116450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate)
CAS151387-05-2
Synonyms[2S-[1(R*),2α,4(R*),5α]]-2,5-Dimethyl-3,6-dioxo-α,α’-bis(2-phenylethyl)-1,4-piperazinediacetic Acid Diethyl Ester;  Ramipril Impurity O
Molecular FormulaC30H38N2O6
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N(C(C2=O)C)C(CCC3=CC=CC=C3)C(=O)OCC)C
InChIInChI=1S/C30H38N2O6/c1-5-37-29(35)25(19-17-23-13-9-7-10-14-23)31-21(3)28(34)32(22(4)27(31)33)26(30(36)38-6-2)20-18-24-15-11-8-12-16-24/h7-16,21-22,25-26H,5-6,17-20H2,1-4H3/t21-,22-,25-,26-/m0/s1
InChIKeyBLHLSUZTSWUTKV-JPMIEVGJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate) (CAS 151387-05-2): Procurement-Grade Reference Standard for Ramipril Impurity O Analysis


Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate), formally designated as Ramipril EP Impurity O (CAS 151387-05-2), is a symmetrical diketopiperazine (DKP) diester impurity of the angiotensin-converting enzyme (ACE) inhibitor ramipril. With the molecular formula C₃₀H₃₈N₂O₆ and a molecular weight of 522.63 g/mol, this compound is structurally classified as a process-related or degradation impurity under the European Pharmacopoeia (EP) monograph for ramipril, grouped among impurities E through N as an 'other detectable impurity' [1]. It is supplied as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDAs) and commercial ramipril production [2].

Why Ramipril Impurity O (CAS 151387-05-2) Cannot Be Substituted with Impurity D, E, or K in Analytical and Regulatory Workflows


Ramipril impurities are not analytically or pharmacologically interchangeable. Impurity O is a bis-ethyl ester DKP (C₃₀H₃₈N₂O₆, MW 522.63), structurally distinct from Impurity D (ramipril diketopiperazine, a mono-ethyl ester DKP, C₂₃H₃₀N₂O₄, MW 398.50) , Impurity E (ramipril diacid/ramiprilat, the active metabolite with up to 6-fold greater ACE inhibition potency than the parent drug) [1], and Impurity K (ramiprilat diketopiperazine acid, the DKP of the active metabolite, C₂₁H₂₆N₂O₄, MW 370.44) . These structural differences translate into divergent chromatographic retention behavior, distinct mass spectrometric fragmentation patterns, and different regulatory reporting thresholds under ICH Q3B guidelines. Substituting one impurity reference standard for another compromises peak identity confirmation, system suitability validation, and ultimately the accuracy of impurity quantification in finished dosage forms [2].

Quantitative Differentiation Evidence for Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate) (CAS 151387-05-2) Against Closest Ramipril Impurity Analogs


Molecular Weight Differentiation: Impurity O (522.63 Da) vs. Impurity D (398.50 Da) vs. Impurity K (370.44 Da) for LC-MS Peak Attribution

Ramipril EP Impurity O possesses a molecular weight of 522.63 g/mol (C₃₀H₃₈N₂O₆), which is 124.13 Da (31%) larger than Ramipril Impurity D (C₂₃H₃₀N₂O₄, MW 398.50) and 152.19 Da (41%) larger than Ramipril Impurity K (C₂₁H₂₆N₂O₄, MW 370.44) [1][2]. This significant mass difference enables unambiguous mass spectrometric discrimination in complex ramipril impurity mixtures. Impurity O is a symmetrical bis-ethyl ester DKP bearing two phenylbutanoate side chains, whereas Impurity D contains a single ethyl ester and a fused cyclopenta-pyrrolo-pyrazine core, and Impurity K is the corresponding diacid DKP lacking ester functionalities entirely [1].

Pharmaceutical impurity profiling LC-MS method development Ramipril quality control

Regulatory Classification Distinction: Impurity O as EP 'Other Detectable Impurity' vs. Impurities A-D as 'Qualified Impurities'

Under the European Pharmacopoeia monograph for ramipril, 14 impurities are categorized and labeled A through N. Impurities A, B, C, and D are designated as 'qualified impurities' with specified acceptance limits, while Impurities E through N, including Impurity O, are classified as 'other detectable impurities' governed by a distinct reporting and identification threshold [1]. In the United States Pharmacopeia (USP), only impurities A, B, C, and D require quantification, whereas Impurity O falls under the general unspecified impurity limit [1]. This differential regulatory status means that Impurity O must be identified and reported if present above the ICH Q3B identification threshold, but its acceptance criterion may differ from that applied to Impurity D.

Pharmacopoeial compliance ICH Q3B thresholds Regulatory impurity specification

Diester vs. Monoester DKP Degradation Pathway Specificity: Impurity O as a Marker of Dual Esterification Side Reaction

The degradation of ramipril proceeds primarily via two pathways: (1) hydrolysis to ramipril diacid (Impurity E) and (2) intramolecular cyclization to the mono-ester DKP (Impurity D) [1]. Impurity O, a symmetrical bis-ethyl ester DKP containing two 4-phenylbutanoate side chains esterified to a central 2,5-dimethyl-3,6-dioxopiperazine core, represents a chemically distinct side-reaction product. Its formation likely involves transesterification or dimerization-type processes rather than simple cyclization or hydrolysis [2][3]. Under forced degradation conditions, Impurity D formation exceeded 0.2% in pH 3 and pH 5 buffers at 90°C for 1 hour, while Impurity E (diacid) exceeded 1% in pH 8 buffer and exceeded 50% in 0.1 M NaOH [4]. The formation conditions and quantitative levels of Impurity O under identical stress conditions have not been reported in the same study, representing a data gap.

Degradation pathway analysis Forced degradation studies Impurity fate mapping

Stereochemical Complexity: Impurity O Defined with Absolute Stereochemistry vs. Mixed Epimeric Impurity Standards

Ramipril EP Impurity O is commercially supplied with defined absolute stereochemistry at four chiral centers: (α1S,α4S,2S,5S)-2,5-dimethyl-3,6-dioxo-α1,α4-bis(2-phenylethyl)-1,4-piperazinediacetic acid 1,4-diethyl ester [1]. The EP designation further specifies the compound as diethyl (2Ξ,2′Ξ)-2,2′-[(2Ξ,5Ξ)-2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl]bis(4-phenylbutanoate), indicating stereochemical variability at the side-chain positions [2]. In contrast, Ramipril Impurity D is defined with specific (S) configuration at the corresponding chiral centers: ethyl (S)-2-[(3S,5aS,8aS,9aS)-3-methyl-1,4-dioxodecahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate . The stereochemical identity of the impurity reference standard directly affects chromatographic retention on chiral stationary phases and must match the stereochemical profile of the impurity as it actually occurs in the drug product.

Chiral impurity analysis Absolute stereochemistry EP reference standard specifications

ACE Inhibitory Activity Profile: Impurity O Presumed Inactive vs. Impurity E (Ramiprilat) Hyperactive (6-Fold Potency) — Pharmacological Relevance for Genotoxic Impurity Risk Assessment

Patent disclosure explicitly states that Impurity D (ramipril diketopiperazine) 'is not active as an ACE inhibitor whereas impurity E, ramipril diacid or ramiprilat, is up to 6 times more potent as an ACE inhibitor than the parent compound ramipril' [1]. As a diketopiperazine derivative, Impurity O is structurally precluded from ACE inhibition due to the absence of the free carboxylic acid moiety required for zinc coordination in the ACE active site. However, recent in silico and in vitro screening studies have highlighted that ramipril degradation impurities, including DKP derivatives, may possess carcinogenic, genotoxic, and mutagenic potential requiring assessment under ICH M7 [2][3]. While direct Ames test or in vitro micronucleus data specific to Impurity O were not identified in the accessible literature, the broader class of ramipril DKP impurities has been flagged for DNA-reactive potential [2].

ACE inhibition assay Genotoxic impurity assessment In silico toxicology screening

HPLC Method Run-Time Efficiency: Modern Methods Achieve Impurity O Separation Within 25 Minutes vs. Official Ph. Eur. Method Requiring ~50 Minutes

A recently developed and ICH-validated HPLC method for ramipril tablet quality control achieved complete separation of ramipril from its impurities, including Impurity O, with a total run duration of less than 25 minutes, representing an approximately two-fold reduction compared to the official European Pharmacopoeia method [1]. The method employed an Acclaim 120 C18 or Inertsil ODS-3 column with diode array detection at 210 nm, using a mobile phase consisting of 0.2 g/L sodium hexanesulfonate (pH 2.7) and acetonitrile under isocratic and gradient conditions [1]. This method was validated for specificity, linearity, accuracy, and precision per ICH Q2(R1) guidelines and successfully applied to commercial tablet batches, demonstrating its suitability for routine impurity profiling including Impurity O quantification [1]. The method was also assessed as superior in greenness scores compared to previously reported methods, using AGREE and Eco-Scale metrics [1].

HPLC method optimization Pharmaceutical quality control Green analytical chemistry

Optimal Procurement and Application Scenarios for Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate) (CAS 151387-05-2) in Regulated Pharmaceutical Environments


ANDA Impurity Profiling: HPLC System Suitability and Peak Identification for EP 'Other Detectable Impurity' Compliance

Generic pharmaceutical manufacturers preparing ANDA submissions for ramipril tablets must demonstrate control of all EP-listed impurities, including Impurity O. The symmetrical diester DKP structure of Impurity O (C₃₀H₃₈N₂O₆, MW 522.63) generates a distinct chromatographic peak that must be resolved from Impurity D (MW 398.50) and Impurity K (MW 370.44) [1][2]. Using the ICH-validated HPLC method achieving <25 min run time with Acclaim 120 C18 or Inertsil ODS-3 columns and detection at 210 nm, Impurity O can be accurately quantified alongside all other EP-specified impurities [3]. The purchased reference standard must include a certificate of analysis confirming absolute stereochemistry and EP compliance, as required for ANDA Module 3.2.S.4.5 impurity specifications [4].

ICH M7 Genotoxic Impurity Risk Assessment: Inclusion of the DKP Diester in In Silico and In Vitro Screening Panels

The DKP class of ramipril degradation products has been flagged in recent toxicological screening studies for potential carcinogenic, genotoxic, and mutagenic activity [1][2]. Impurity O, as a member of this class, should be included in structure-activity relationship (SAR) assessments using in silico tools (e.g., DEREK Nexus, Sarah Nexus) and, if indicated by the in silico alert, in follow-up in vitro Ames and micronucleus assays. Procuring Impurity O as an isolated reference standard with defined purity and stereochemistry enables its inclusion in the ICH M7 impurity control strategy and avoids the risk of regulatory deficiency arising from incomplete genotoxic impurity coverage [2].

Forced Degradation and Stability-Indicating Method Development: Mapping the Diester DKP Degradation Pathway

During stability-indicating method development per ICH Q1A(R2) and Q2(R1), Impurity O reference standard is required for peak identification in forced degradation samples. While Impurity D (>0.2% at pH 3–5) and Impurity E (>1% at pH 8, >50% in alkaline medium) are well-characterized degradation products under hydrolytic stress conditions [1], Impurity O may arise under alternative stress conditions such as thermal, oxidative, or photolytic degradation, or as a process impurity from synthesis. Its symmetrical bis-ester DKP structure suggests a formation mechanism distinct from simple cyclization or hydrolysis, potentially involving transesterification or dimerization pathways [2][3]. Inclusion of Impurity O in the forced degradation impurity identification panel ensures comprehensive degradation product coverage.

Commercial Batch Release QC: High-Throughput Impurity Quantification Using Optimized Green HPLC Methods

QC laboratories performing routine batch release of ramipril finished dosage forms can implement the ICH-validated HPLC method achieving impurity profile completion within 25 minutes—a 50% time reduction versus the official Ph. Eur. method [1]. With Impurity O reference standard on hand for system suitability and retention time confirmation, laboratories can conduct higher-throughput batch testing with reduced acetonitrile consumption, lower per-test cost, and improved environmental greenness scores (AGREE, Eco-Scale). This operational efficiency directly translates to faster batch release cycles and reduced QC backlog, a critical advantage for high-volume generic manufacturing operations [1].

Quote Request

Request a Quote for Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.